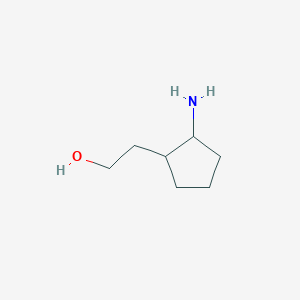

2-(2-Aminocyclopentyl)ethan-1-ol

Overview

Description

It has the molecular formula C7H15NO and a molecular weight of 129.2 g/mol. This compound is known for its unique structure, which includes a cyclopentane ring substituted with an amino group and an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminocyclopentyl)ethan-1-ol typically involves the reaction of cyclopentanone with ammonia or an amine, followed by reduction. One common method includes the following steps:

Cyclopentanone to 2-Aminocyclopentanone: Cyclopentanone is reacted with ammonia in the presence of a reducing agent such as sodium borohydride to form 2-aminocyclopentanone.

2-Aminocyclopentanone to this compound: The 2-aminocyclopentanone is then reacted with ethylene oxide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminocyclopentyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

Oxidation: Produces cyclopentanone derivatives.

Reduction: Produces primary amines.

Substitution: Produces halogenated or esterified derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is notable for its role in the development of pharmaceutical agents, particularly those targeting the central nervous system (CNS). Its structural similarity to known neurotransmitters allows it to interact with various receptors, making it a candidate for drug development.

- GABA Receptor Modulation : Research has indicated that derivatives of 2-(2-Aminocyclopentyl)ethan-1-ol can act as modulators of GABA receptors, specifically the GABA A-ρ1 subtype. These interactions can influence neurobiological processes and have implications for treating conditions such as anxiety and epilepsy .

- Potential Antidepressant Effects : Some studies suggest that compounds similar to this compound may exhibit antidepressant-like effects by modulating neurotransmitter systems. This potential makes it a focus for further exploration in the context of mood disorders .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various reactions, including:

- Amine Reactivity : The amine group can participate in nucleophilic substitutions and coupling reactions, facilitating the synthesis of more complex amines or other nitrogen-containing compounds .

- Alcohol Derivatives : The alcohol functionality enables further transformations, such as etherification or esterification, which are crucial steps in organic synthesis pathways .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the applications of this compound:

Mechanism of Action

The mechanism of action of 2-(2-Aminocyclopentyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

2-(2-Aminocyclopentyl)ethanol: Similar structure but lacks the hydroxyl group.

Cyclopentaneethanol: Similar structure but lacks the amino group.

Uniqueness

2-(2-Aminocyclopentyl)ethan-1-ol is unique due to its combination of an amino group and a hydroxyl group on a cyclopentane ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Biological Activity

2-(2-Aminocyclopentyl)ethan-1-ol, a compound characterized by its cyclopentyl structure and amino group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is , indicating the presence of an amino group and hydroxyl functionality that can participate in various biochemical interactions. The compound's structure allows for hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds with proteins and enzymes, potentially modulating their activity. Research indicates that compounds with similar structures often exhibit:

- Antimicrobial properties : Interaction with bacterial cell membranes or inhibition of essential enzymes.

- Neuroprotective effects : Modulation of neurotransmitter systems, particularly in relation to GABA receptors.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Neuroprotective Effects

In neuropharmacological studies, this compound was shown to enhance GABAergic transmission in rodent models. This effect was linked to increased neuronal survival under stress conditions, indicating potential therapeutic applications in neurodegenerative diseases.

Anticancer Properties

Research on the anticancer properties revealed that this compound induced apoptosis in various cancer cell lines. The mechanism involved activation of caspase pathways, leading to programmed cell death. This finding highlights its potential as a lead compound for developing new anticancer agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Aminocyclopentyl)ethan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis often involves reductive amination or nucleophilic substitution. For example, cyclic ketones can be converted to amines via catalytic hydrogenation or using borane-dimethyl sulfide complexes to reduce imine intermediates . Choice of reducing agent (e.g., LiAlH₄ vs. NaBH₄) impacts stereoselectivity and purity. Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. methanol) also affect reaction kinetics and byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the cyclopentyl protons (δ 1.5–2.5 ppm, multiplet) and the ethanol moiety (δ 3.6–3.8 ppm for -CH₂OH). The amine proton may appear as a broad singlet (δ 1.0–2.0 ppm) .

- IR Spectroscopy : Stretching vibrations for -OH (3200–3600 cm⁻¹) and -NH₂ (1550–1650 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks at m/z 129–131 (M⁺) align with the molecular formula C₇H₁₅NO .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : The compound is prone to oxidation at high pH (>9) due to deprotonation of the amine group. Buffered solutions (pH 6–7, phosphate or acetate buffers) are recommended for long-term storage. Degradation products include cyclopentanone derivatives, detectable via HPLC with UV-Vis monitoring at 210–220 nm .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be achieved?

- Methodological Answer : Chiral catalysts like (R)-BINAP-Ru complexes enable asymmetric hydrogenation of ketone precursors, achieving >90% enantiomeric excess (ee). Alternatively, enzymatic resolution using lipases (e.g., CAL-B) selectively hydrolyzes undesired stereoisomers . Solvent-free conditions or ionic liquids (e.g., [BMIM][PF₆]) enhance stereochemical control .

Q. What strategies mitigate racemization during functionalization of this compound?

- Methodological Answer :

- Protection-Deprotection : Use Boc (tert-butoxycarbonyl) or Fmoc groups to shield the amine during alkylation/acylation. Deprotection with TFA/H₂O preserves chirality .

- Low-Temperature Reactions : Conduct substitutions (e.g., Mitsunobu reactions) at –20°C to minimize epimerization .

- Chiral Auxiliaries : Evans oxazolidinones direct stereochemistry in ketone intermediates .

Q. What metabolic pathways are hypothesized for this compound in biological systems?

- Methodological Answer : In vitro models using liver microsomes (e.g., human CYP3A4) suggest two primary pathways:

Properties

IUPAC Name |

2-(2-aminocyclopentyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-7-3-1-2-6(7)4-5-9/h6-7,9H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYSLNLONJQCSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109842-93-5 | |

| Record name | 2-(2-aminocyclopentyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.